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Compound of Interest

Compound Name: Cuminaldehyde-d8

Cat. No.: B12375211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Cuminaldehyde-d8,

a deuterated isotopologue of cuminaldehyde. This document is intended for professionals in

research and drug development who utilize mass spectrometry for structural elucidation and

isotopic labeling studies.

Introduction to Cuminaldehyde-d8
Cuminaldehyde, 4-isopropylbenzaldehyde, is a natural organic compound found in the

essential oils of various plants, including cumin and eucalyptus.[1] Its deuterated analog,

Cuminaldehyde-d8, serves as a valuable internal standard in quantitative mass spectrometry-

based assays and as a tracer in metabolic studies.[2] Understanding its mass spectral

characteristics is crucial for its effective application.

Predicted Mass Spectrum of Cuminaldehyde-d8
While an experimental mass spectrum for Cuminaldehyde-d8 is not readily available in public

databases, its fragmentation pattern under electron ionization (EI) can be reliably predicted

based on the well-documented spectrum of its non-deuterated counterpart, Cuminaldehyde.

The deuteration will result in a predictable shift in the mass-to-charge ratio (m/z) of the

molecular ion and its fragments.
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The mass spectrum of non-deuterated Cuminaldehyde (C₁₀H₁₂O, molecular weight: 148.20

g/mol ) is characterized by a prominent molecular ion peak and several key fragment ions.[3][4]

For Cuminaldehyde-d8, where the seven protons on the isopropyl group and the aldehydic

proton are replaced by deuterium, the molecular weight is increased by eight atomic mass

units.

The predicted key ions in the electron ionization mass spectrum of Cuminaldehyde-d8 are

summarized in the table below.

Predicted m/z
Proposed
Fragment Ion

Structure of
Fragment

Predicted Relative
Intensity

156 [M]⁺ [C₁₀D₈H₄O]⁺ High

141 [M - CD₃]⁺ [C₉D₅H₄O]⁺ High

128 [M - C₂D₄]⁺ [C₈D₄H₄O]⁺ Medium

113 [C₇H₄DO]⁺ Medium

85 [C₅H₄D]⁺ Low

57 [C₄D₇]⁺ Low

Proposed Fragmentation Pathway
The fragmentation of Cuminaldehyde-d8 under electron ionization is expected to follow

pathways analogous to those of Cuminaldehyde and other aromatic aldehydes. The primary

fragmentation events involve the loss of the isopropyl group and cleavage of the aldehyde

moiety.
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Cuminaldehyde-d8
[C₁₀D₈H₄O]⁺˙

m/z = 156

[M - CD₃]⁺
m/z = 141- •CD₃

[M - C₃D₇]⁺
m/z = 113

- •C₃D₇

[C₇H₄DO]⁺
m/z = 113

- C₂D₂
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Acquisition Data Analysis

Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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